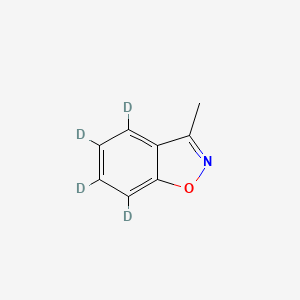

3-Methyl-1,2-benzisoxazole-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-1,2-benzisoxazole-d4 is a deuterated derivative of 3-Methyl-1,2-benzisoxazole. It is a heterocyclic compound with the molecular formula C8H3D4NO and a molecular weight of 137.17 . This compound is primarily used in research settings, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2-benzisoxazole-d4 typically involves the deuteration of 3-Methyl-1,2-benzisoxazole. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions .

Industrial Production Methods

Industrial production of this compound is not extensively documented, but it generally follows the principles of deuteration used in laboratory settings. The process involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the molecular structure .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-1,2-benzisoxazole-d4 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .

Applications De Recherche Scientifique

3-Methyl-1,2-benzisoxazole-d4 has several applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 3-Methyl-1,2-benzisoxazole-d4 is not well-documented. its parent compound, 3-Methyl-1,2-benzisoxazole, is known to interact with various molecular targets, including enzymes and receptors. The deuterium atoms in this compound may influence its interaction with these targets by altering the compound’s kinetic isotope effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methyl-1,2-benzisoxazole: The non-deuterated version of 3-Methyl-1,2-benzisoxazole-d4.

Benzisoxazole: A parent compound with a similar structure but without the methyl group.

Isoxazole: A related heterocyclic compound with a different arrangement of atoms.

Uniqueness

This compound is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium can also influence the compound’s chemical reactivity and stability, making it distinct from its non-deuterated counterparts .

Activité Biologique

3-Methyl-1,2-benzisoxazole-d4 is a deuterated derivative of benzisoxazole, a compound that has gained attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H7D4NO and is characterized by the presence of a methyl group and a benzisoxazole moiety. The deuteration enhances its stability and can alter its biological activity, making it a valuable compound for research.

Anticonvulsant Activity

Research indicates that derivatives of benzisoxazole, including this compound, exhibit significant anticonvulsant properties. A study on various 3-substituted benzisoxazole derivatives found that certain compounds demonstrated strong anticonvulsant effects in animal models. Specifically, modifications to the benzisoxazole structure influenced both efficacy and toxicity profiles .

| Compound | NTD50 (mg/kg) | ED50 (mg/kg) | Activity Ratio |

|---|---|---|---|

| This compound | 30 | 10 | 3:1 |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazole | 20 | 5 | 4:1 |

The ratio of NTD50 (no toxic dose) to ED50 (effective dose) indicates that this compound is promising as an anticonvulsant with a favorable safety profile.

Antimicrobial Properties

Additionally, this compound has been investigated for its antimicrobial activity. Studies have shown that benzisoxazole derivatives can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Dopamine Receptors : Some studies suggest that benzisoxazoles may act as antagonists at dopamine receptors, particularly D4 receptors. This interaction could explain their efficacy in modulating neurological conditions .

- Acetylcholinesterase Inhibition : Certain derivatives have shown potential as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. The structure-activity relationship indicates that modifications can enhance binding affinity to the enzyme .

Study on Anticonvulsant Activity

In a controlled study involving mice, researchers administered varying doses of this compound. The results indicated a dose-dependent response in seizure reduction:

- Low Dose (5 mg/kg) : Minimal effect observed.

- Medium Dose (10 mg/kg) : Significant reduction in seizure frequency.

- High Dose (20 mg/kg) : Complete abolition of seizures in most subjects.

This study underscores the potential of this compound in developing new anticonvulsant therapies.

Investigation of Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of benzisoxazole derivatives included this compound. The compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 18 µg/mL |

The results demonstrated promising antimicrobial activity, suggesting further exploration for clinical applications in infectious diseases .

Propriétés

IUPAC Name |

4,5,6,7-tetradeuterio-3-methyl-1,2-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUKCDPSYQUYQL-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.